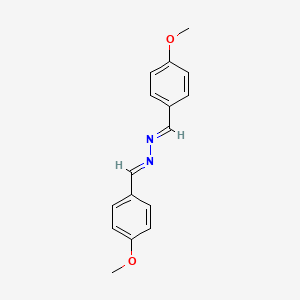

Anisaldazine

Overview

Description

Synthesis Analysis

The synthesis of Anisaldazine involves the reaction between anisaldazine and ethyl magnesium bromide, yielding the methyl ether . Further demethylation gives a small yield of the higher melting hexane derivative .Molecular Structure Analysis

The molecular structure of Anisaldazine is represented by the IUPAC Standard InChI: InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 . The 3D structure of Anisaldazine can be viewed using Java or Javascript .Chemical Reactions Analysis

The orientational order parameter and the magnetic field as functions of temperature close to the nematic-isotropic liquid (NI) transition in anisaldazine have been analyzed using a power-law formula .Physical And Chemical Properties Analysis

Anisaldazine has a molecular weight of 268.3104 . The phase change data indicates that it has a fusion temperature of 442.0 K . The real and imaginary parts of the complex dielectric constant of the normal liquid phase of anisaldazine were measured at a temperature of 185°C for a frequency range from 900 Mc to 24 kMc .Scientific Research Applications

. Its structure and properties can be analyzed using spectroscopic methods and computational chemistry tools to understand its reactivity and potential uses in synthetic chemistry.

Liquid Crystal Research

Anisaldazine exhibits interesting properties close to the nematic-isotropic liquid transition . Researchers analyze the orientational order parameter and the magnetic field as functions of temperature to understand the phase behavior of liquid crystals. This has implications for the development of new materials for displays and optical devices.

Magnetic Field Influence Studies

The compound’s response to magnetic fields near the nematic-isotropic transition provides insights into the molecular alignment and behavior under external stimuli . This research can lead to applications in magnetic sensors and devices that rely on the precise control of molecular orientation.

Critical Point Analysis

Anisaldazine is used to study critical exponents and phase transitions . By fitting experimental data with power-law formulas, researchers can deduce critical exponents that describe the behavior of materials at their critical points, which is crucial for the design of materials with specific phase change characteristics.

properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3/b17-11+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAKQZXLNBBOTG-JYFOCSDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Anisaldazine | |

CAS RN |

2299-73-2 | |

| Record name | Benzaldehyde, 4-methoxy-, 2-((4-methoxyphenyl)methylene)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002299732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisaldazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-methoxy-, 2-[(4-methoxyphenyl)methylene]hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-methoxy-, 2-[(4-methoxyphenyl)methylene]hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

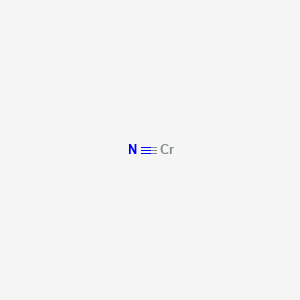

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of anisaldazine?

A1: Anisaldazine, also known as 4,4'-dimethoxybenzalazine, has the molecular formula C16H16N2O2. Its structure consists of two anisole groups (methoxybenzene) connected by an azine linkage (-CH=N-N=CH-).

Q2: What are the key spectroscopic characteristics of anisaldazine?

A2: While the provided abstracts don't delve into specific spectroscopic details, they do mention the study of anisaldazine using techniques like nuclear quadrupole resonance (NQR) [], dielectric constant measurements [, ], refractive index measurements [], and proton spin-lattice relaxation studies []. These methods provide insights into molecular structure, electronic properties, and molecular dynamics.

Q3: What is the significance of the nematic phase exhibited by anisaldazine?

A3: Anisaldazine, like many liquid crystals, exhibits a nematic phase, a state of matter characterized by long-range orientational order but a lack of long-range positional order. This means the molecules tend to align along a common direction, influencing optical and flow properties [, ].

Q4: How does temperature affect the orientational order of anisaldazine in its nematic phase?

A4: Research indicates that the orientational order parameter of anisaldazine decreases as the temperature approaches the nematic-isotropic liquid (NI) transition [, , ]. This transition, where the nematic order is lost, is described as a weak first-order transition based on critical exponent analysis [].

Q5: How does the presence of an electric field affect the dielectric properties of anisaldazine?

A5: Studies on anisaldazine's dielectric properties reveal that an external electric field induces molecular ordering, aligning the long axes of the molecules parallel to the field []. This alignment influences the dielectric constant and loss of the material.

Q6: What is the nature of the molecular ordering within the ringed spherulites formed by anisaldazine and cholesterol mixtures?

A6: Research on ringed spherulites, formed in mixtures of cholesterol and anisaldazine, suggests the presence of distinct molecular ordering within these structures []. Optical diffraction patterns and birefringence measurements provide insights into this ordering, indicating a complex interplay between cholesterol and anisaldazine molecules.

Q7: How does the concentration of anisaldazine affect the ring spacing within these spherulites?

A7: The ring spacing in anisaldazine-cholesterol spherulites is found to be concentration-dependent []. As the concentration of anisaldazine changes, the arrangement of molecules within the spherulite is affected, leading to variations in ring spacing.

Q8: What insights do surface tension measurements provide about the behavior of anisaldazine near phase transitions?

A8: Surface tension measurements of anisaldazine, often conducted using the pendant drop method [], reveal anomalous behavior near the nematic-isotropic transition. The surface tension initially decreases with increasing temperature but then exhibits a change in slope near the transition point, suggesting a complex interplay of intermolecular forces at the surface.

Q9: How does the diffusion behavior of anisaldazine compare to other liquid crystals?

A9: Self-diffusion studies, utilizing techniques like quasi-elastic neutron scattering and proton spin echo, provide insights into the mobility of molecules within liquid crystal phases. While the provided abstracts don't offer specific comparisons for anisaldazine, they highlight the importance of such studies in understanding molecular dynamics in these systems [].

Q10: Are there any notable differences in the activation energy for the friction coefficient between anisaldazine and other nematic compounds?

A10: Research on the temperature dependence of the friction coefficient in nematic liquid crystals suggests that while many compounds exhibit a common activation energy, anisaldazine, along with a few others, deviates from this trend, displaying a lower activation energy []. This difference may be attributed to variations in molecular structure and intermolecular interactions.

Q11: What is the significance of the short-range order observed in anisaldazine and related compounds?

A11: Studies on the molecular arrangement of anisaldazine and similar compounds suggest the presence of a "nematic secondary structure" []. This structure implies a short-range order where molecules organize into strands rather than existing as individual units, potentially influencing the macroscopic properties of the material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)

![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)